molecular formula C27H27N7O3 B15190146 Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- CAS No. 39230-20-1

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-

Cat. No.: B15190146
CAS No.: 39230-20-1
M. Wt: 497.5 g/mol
InChI Key: KZGOZVGZLGDUKQ-UHFFFAOYSA-N
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Description

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including acetamide, acetyloxy, cyano, and azo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as the formation of azo compounds through diazotization and coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(5-((2-(hydroxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-
  • Acetamide, N-(5-((2-(methoxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-

Uniqueness

The unique combination of functional groups in Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- distinguishes it from similar compounds

Properties

CAS No.

39230-20-1

Molecular Formula

C27H27N7O3

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C27H27N7O3/c1-20(35)29-27-19-25(34(16-6-15-28)17-18-37-21(2)36)13-14-26(27)33-32-24-11-9-23(10-12-24)31-30-22-7-4-3-5-8-22/h3-5,7-14,19H,6,16-18H2,1-2H3,(H,29,35)

InChI Key

KZGOZVGZLGDUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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